![molecular formula C13H23NO3SSi B12351492 Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pyridine ring substituted with a trimethoxysilylpropylthioethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- typically involves the reaction of pyridine derivatives with trimethoxysilylpropylthioethyl reagents. One common method involves the use of 3-(trimethoxysilyl)propylthiol and 4-bromopyridine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to enhance the properties of these materials
Mecanismo De Acción
The mechanism of action of Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- involves its interaction with molecular targets through its functional groups. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of stable coatings and adhesives. Additionally, the pyridine ring can interact with various biological targets, potentially leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]methyl]-
- Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]propyl]-
- Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]butyl]-
Uniqueness
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is unique due to its specific combination of a pyridine ring and a trimethoxysilylpropylthioethyl group. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both research and industrial settings .
Propiedades
Fórmula molecular |
C13H23NO3SSi |
|---|---|
Peso molecular |
301.48 g/mol |
Nombre IUPAC |
trimethoxy-[3-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-15-19(16-2,17-3)12-4-10-18-11-7-13-5-8-14-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3 |
Clave InChI |
FTFPJWOVEACWSC-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCSCCC1=CC=NC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


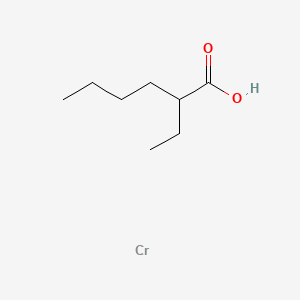


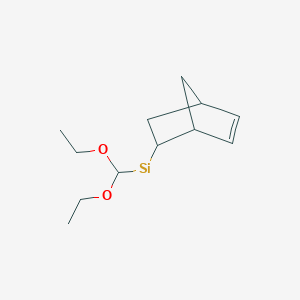
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)

![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
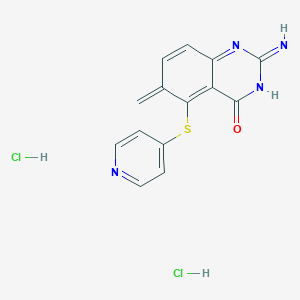
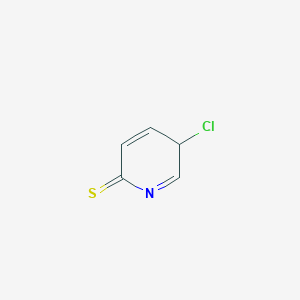
![1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12351483.png)
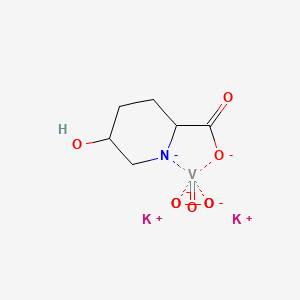
![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
